Cas no 83710-62-7 (Naphthalene,1-bromo-6-methoxy-)

Naphthalene,1-bromo-6-methoxy- structure
83710-62-7 structure
Nombre del producto:Naphthalene,1-bromo-6-methoxy-
Número CAS:83710-62-7
MF:C11H9BrO
Megavatios:237.092562437057
MDL:MFCD04972487
CID:729266
PubChem ID:288221

Naphthalene,1-bromo-6-methoxy- Propiedades químicas y físicas

Nombre e identificación

    • Naphthalene,1-bromo-6-methoxy-
    • 1-bromo-6-methoxynaphthalene
    • 1-bromo-6-methoxy-naphthalene
    • 6-METHOXY-1-BROMO NAPHTHALENE
    • (5-Brom-[2]naphthyl)-methyl-aether
    • (5-bromo-[2]naphthyl)-methyl ether
    • 1,6-dibromo-2-methoxy-naphthalene
    • 5-Brom-2-methoxy-naphthalin
    • Naphthalene,1-bromo-6-methoxy
    • 1-Bromo-6-methoxynaphthalene (ACI)
    • 5-Bromo-2-methoxynaphthalene
    • NSC 148963
    • MFCD04972487
    • BS-48887
    • MB03398
    • 5-Brom-2-methoxy-naphthalin;
    • YWYUBKSTSJQFQI-UHFFFAOYSA-N
    • DB-008909
    • DTXSID60302133
    • AT25629
    • 83710-62-7
    • AC-858
    • NSC-148963
    • AKOS015961094
    • 1-bromo-6-methoxynaphthalene; (5-bromo-[2]naphthyl)-methyl ether; 1,6-dibromo-2-methoxy-naphthalene;
    • 6-Methoxy-1-bromonaphthalene
    • NSC148963
    • SCHEMBL5507954
    • MDL: MFCD04972487
    • Renchi: 1S/C11H9BrO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,1H3
    • Clave inchi: YWYUBKSTSJQFQI-UHFFFAOYSA-N
    • Sonrisas: BrC1C2C(=CC(=CC=2)OC)C=CC=1

Atributos calculados

  • Calidad precisa: 235.98400
  • Masa isotópica única: 235.984
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 172
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 9.2A^2
  • Xlogp3: 3.8

Propiedades experimentales

  • Denso: 1.447
  • Punto de ebullición: 324.7°C at 760 mmHg
  • Punto de inflamación: 134.7°C
  • índice de refracción: 1.632
  • PSA: 9.23000
  • Logp: 3.61090

Naphthalene,1-bromo-6-methoxy- Información de Seguridad

Naphthalene,1-bromo-6-methoxy- Datos Aduaneros

  • Código HS:2909309090
  • Datos Aduaneros:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Naphthalene,1-bromo-6-methoxy- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D789050-1g
1-Bromo-6-methoxynaphthalene
83710-62-7 95%
1g
$650 2024-06-05
eNovation Chemicals LLC
Y1214229-1g
1-Bromo-6-methoxynaphthalene
83710-62-7 95%
1g
$450 2024-07-23
eNovation Chemicals LLC
Y1127716-250mg
1-Bromo-6-methoxy-naphthalene
83710-62-7 95%
250mg
$525 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0424-5g
1-Bromo-6-methoxy-naphthalene
83710-62-7 96%
5g
49864.89CNY 2021-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1486689-250mg
1-Bromo-6-methoxynaphthalene
83710-62-7 98%
250mg
¥990.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1486689-1g
1-Bromo-6-methoxynaphthalene
83710-62-7 98%
1g
¥3214.00 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0424-1g
1-Bromo-6-methoxy-naphthalene
83710-62-7 96%
1g
¥13815.43 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0424-250mg
1-Bromo-6-methoxy-naphthalene
83710-62-7 96%
250mg
¥4109.65 2025-01-21
Aaron
AR004YER-100mg
Naphthalene,1-bromo-6-methoxy-
83710-62-7 98%
100mg
$52.00 2025-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU7432-250mg
1-bromo-6-methoxy-naphthalene
83710-62-7 97%
250mg
¥771.0 2024-04-17

Naphthalene,1-bromo-6-methoxy- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sodium bromide ,  Mercuric nitrate Solvents: Water
Referencia
Synthesis of β-(6-methoxy-1-naphthoyl)propionic acid
Dauben, Wm. G.; et al, Journal of the American Chemical Society, 1951, 73, 1853-4

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Fuming sulfuric acid ;  1 h, 55 °C; overnight, rt
2.1 Reagents: Sodium hydroxide ,  Sodium nitrite ,  Fuming sulfuric acid Solvents: Water ;  < 5 °C
2.2 Reagents: Copper bromide (CuBr) ,  Copper bromide (CuBr2) ,  Hydrogen bromide Solvents: Water ;  1 h, 70 °C
2.3 Reagents: Sodium chloride ;  overnight, rt
3.1 Reagents: Sulfuric acid Solvents: Water ;  20 min, reflux
4.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 24 h, rt
Referencia
Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor
Trivedi-Parmar, Vinay; et al, ChemMedChem, 2018, 13(11), 1092-1097

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Bromine Solvents: Dichloromethane ;  30 min, -78 °C
1.2 -78 °C → rt; 16 h, rt; 2 h, 45 °C
1.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ;  2 h, rt
Referencia
Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion
Jones, Benjamin A.; et al, Angewandte Chemie, 2019, 58(14), 4596-4600

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  20 min, reflux
2.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 24 h, rt
Referencia
Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor
Trivedi-Parmar, Vinay; et al, ChemMedChem, 2018, 13(11), 1092-1097

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Sodium nitrite ,  Fuming sulfuric acid Solvents: Water ;  < 5 °C
1.2 Reagents: Copper bromide (CuBr) ,  Copper bromide (CuBr2) ,  Hydrogen bromide Solvents: Water ;  1 h, 70 °C
1.3 Reagents: Sodium chloride ;  overnight, rt
2.1 Reagents: Sulfuric acid Solvents: Water ;  20 min, reflux
3.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 24 h, rt
Referencia
Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor
Trivedi-Parmar, Vinay; et al, ChemMedChem, 2018, 13(11), 1092-1097

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Toluene ;  12 h, 0 °C → 110 °C
Referencia
Discovery of a Novel, Potent, Orally Active and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase
Li, Xinnan; et al, Journal of Medicinal Chemistry, 2023, 66(7), 5118-5153

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  2 h, -60 °C → 45 °C
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Toluene ;  12 h, 0 °C → 110 °C
Referencia
Discovery of a Novel, Potent, Orally Active and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase
Li, Xinnan; et al, Journal of Medicinal Chemistry, 2023, 66(7), 5118-5153

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite ,  Copper bromide (CuBr2) Solvents: Acetonitrile ;  30 min, rt
1.2 Solvents: Acetonitrile ;  rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Design, Synthesis and Biological Evaluation of Rose Bengal Analogues as SecA Inhibitors
Cui, Jianmei; et al, ChemMedChem, 2013, 8(8), 1384-1393

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ;  2 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
Asymmetric Dearomative Fluorination of 2-Naphthols with a Dicarboxylate Phase-Transfer Catalyst
Egami, Hiromichi ; et al, Angewandte Chemie, 2020, 59(33), 14101-14105

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Catalysts: Platinum dichloride Solvents: Ethyl ketone ,  Water ;  4 h, 100 °C
Referencia
Regioselective Haloaromatization of 1,2-Bis(ethynyl)benzene via Halogen Acids and PtCl2. Platinum-Catalyzed 6-π Electrocyclization of 1,2-Bis(1'-haloethenyl)benzene Intermediates
Lo, Ching-Yu; et al, Journal of Organic Chemistry, 2005, 70(25), 10482-10487

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Ethyl acetate ;  15 min, reflux
1.2 Reagents: Lauroyl peroxide ;  reflux
2.1 Reagents: Phosphorus tribromide Solvents: Toluene ;  0 °C; 16 h, reflux
Referencia
A convergent approach to polycyclic aromatic hydrocarbons
Guignard, Raphael F.; et al, Chemical Communications (Cambridge, 2011, 47(44), 12185-12187

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 24 h, rt
Referencia
Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor
Trivedi-Parmar, Vinay; et al, ChemMedChem, 2018, 13(11), 1092-1097

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ;  0 °C; 16 h, reflux
Referencia
A convergent approach to polycyclic aromatic hydrocarbons
Guignard, Raphael F.; et al, Chemical Communications (Cambridge, 2011, 47(44), 12185-12187

Métodos de producción 14

Condiciones de reacción
1.1 Solvents: Acetone ;  0 °C; 15 min, 0 °C
1.2 Reagents: Water
2.1 Solvents: Ethyl acetate ;  15 min, reflux
2.2 Reagents: Lauroyl peroxide ;  reflux
3.1 Reagents: Phosphorus tribromide Solvents: Toluene ;  0 °C; 16 h, reflux
Referencia
A convergent approach to polycyclic aromatic hydrocarbons
Guignard, Raphael F.; et al, Chemical Communications (Cambridge, 2011, 47(44), 12185-12187

Naphthalene,1-bromo-6-methoxy- Raw materials

Naphthalene,1-bromo-6-methoxy- Preparation Products

Naphthalene,1-bromo-6-methoxy- Literatura relevante

  • 1. 137. The synthesis of compounds related to the sterols, bile acids, and ?strus-producing hormones. Part III. 7-Methoxy-1 : 2-cyclo-pentenophenanthrene, a dehydrogenation product of ?strin and equilenin
    A. Cohen,J. W. Cook,C. L. Hewett,A. Girard J. Chem. Soc. 1934 653

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83710-62-7)Naphthalene,1-bromo-6-methoxy-
A1042523
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):302.0/1178.0